molecular formula C19H24N4O2 B10911463 2-Amino-4-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10911463
M. Wt: 340.4 g/mol
InChI Key: WZGLHBTZJFMXKE-UHFFFAOYSA-N
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Description

2-AMINO-4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that features a chromenyl cyanide core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the chromenyl core through a cyclization reaction.
  • Introduction of the pyrazolyl group via a condensation reaction.
  • Functionalization with the isopropyl and methyl groups.
  • Final cyanation step to introduce the cyanide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or pyrazolyl groups.

    Reduction: Reduction reactions could target the oxo group or the cyanide group.

    Substitution: Substitution reactions might occur at the amino group or the chromenyl core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

Medicine

Medicinal applications could include its use as a drug candidate for treating various diseases, depending on its biological activity.

Industry

In industry, it might be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might act by binding to enzymes or receptors, altering their activity. The molecular pathways involved could include signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL METHYL
  • 2-AMINO-4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL ETHYL

Uniqueness

The uniqueness of 2-AMINO-4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its specific functional groups and their arrangement, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-(5-methyl-1-propan-2-ylpyrazol-4-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C19H24N4O2/c1-10(2)23-11(3)13(9-22-23)16-12(8-20)18(21)25-15-7-19(4,5)6-14(24)17(15)16/h9-10,16H,6-7,21H2,1-5H3

InChI Key

WZGLHBTZJFMXKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N

Origin of Product

United States

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